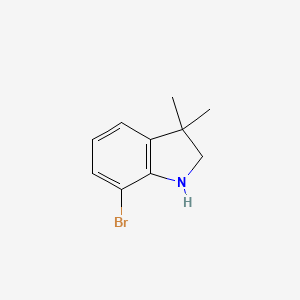

7-Bromo-3,3-dimethylindoline

Description

The indoline (B122111) scaffold is a heterocyclic aromatic organic compound that is a common feature in many natural products and synthetic molecules. ekb.egsemanticscholar.orgpcbiochemres.com This structural motif is a key area of interest in organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPWHSBZJRQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695406 | |

| Record name | 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260675-93-1 | |

| Record name | 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 7 Bromo 3,3 Dimethylindoline

Reactivity of the Aryl Bromine Substituent

The bromine atom at the C-7 position of the indoline (B122111) ring is a versatile handle for introducing a variety of functional groups through several established reaction classes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-7 position. By analogy with other bromo-substituted aromatic and heteroaromatic systems, 7-bromoindolines are expected to participate in a range of these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the bromoindoline with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. organic-chemistry.orgscielo.brnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.govresearchgate.net These reactions are valued for their mild conditions and tolerance of various functional groups. nih.gov

Heck Reaction: The Heck reaction couples the bromoindoline with an alkene to create a new, substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This transformation is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. organic-chemistry.org This reaction involves a palladium catalyst and a copper(I) co-catalyst, typically with an amine base, to couple the bromoindoline with a terminal alkyne. wikipedia.orgmdpi.comlibretexts.org This method is highly effective for forming C(sp²)-C(sp) bonds. researchgate.net

| Coupling Reaction | Typical Catalyst/Reagents | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃) | Organoboron Reagent (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Alkene | Aryl-Vinyl |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Terminal Alkyne | Aryl-Alkynyl |

Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a nucleophile. oup.comyoutube.com Unlike typical SN2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group (bromide). chemistrysteps.commasterorganicchemistry.comlibretexts.org

For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com In the case of 7-bromoindoline (B1279588) derivatives, the indoline ring itself is electron-rich, making SNAr reactions challenging without the presence of additional activating groups on the benzene (B151609) portion of the molecule. chemistrysteps.com Therefore, SNAr on simple brominated indolines typically requires harsh conditions, such as very high temperatures or the use of very strong nucleophiles. beilstein-journals.org

Reductive debromination offers a method to replace the bromine atom at the C-7 position with a hydrogen atom. This can be a crucial step in a multi-step synthesis where the bromine atom was initially used as a directing group or for a specific coupling reaction and is no longer needed.

One effective method involves heteroaryl radical methodology. organic-chemistry.org This approach can achieve nearly quantitative yields. The process can be initiated using radical initiators, and various reducing agents like sodium formate (B1220265) can be employed. organic-chemistry.orgresearchgate.net Transition-metal-free methods, sometimes promoted by visible light and a base, can also achieve this transformation under mild conditions. organic-chemistry.org

C-H Functionalization of the Indoline Core

Directly converting C-H bonds into new functional groups is an increasingly important strategy in organic synthesis due to its atom economy. nih.govacs.org The indoline core possesses multiple C-H bonds on its benzene ring that can be targeted for functionalization.

Achieving site-selectivity in C-H activation is a significant challenge due to the presence of multiple similar C-H bonds. acs.orgresearchgate.net A common and effective strategy involves the use of directing groups (DGs). nih.govacs.orgresearchgate.net A directing group is installed on the indoline nitrogen, which then coordinates to a transition metal catalyst and directs the functionalization to a specific, often sterically accessible, C-H bond. researchgate.net

For indolines, the nitrogen atom itself, or a group attached to it, can act as the directing group to facilitate reactions at positions like C-7. researchgate.netnih.gov Different catalysts and directing groups can steer the reaction to various positions on the benzene ring (C-4, C-5, C-6, C-7). nih.govacs.orgresearchgate.net For example, installing a pivaloyl group at the N-1 position can direct borylation to the C-7 position. acs.org Rhodium nih.govacs.org, palladium researchgate.netnih.gov, and iridium acs.org catalysts have all been successfully employed in the C-H functionalization of indolines, enabling the formation of new C-C bonds through arylation, olefination, and acylation. nih.govresearchgate.net

| Position | Reaction Type | Catalyst System (Example) | Directing Group (Example) |

|---|---|---|---|

| C-7 | Arylation | Rh(III) | N-Acyl |

| C-7 | Acylation | Pd(II) | N-P(O)tBu₂ |

| C-7 | Olefination | Pd(II) | N-P(O)tBu₂ |

| C-4 | Arylation | Pd(II) | C3-Pivaloyl |

| C-2 | Amidation | Ir(III) | N-Acyl |

Beyond forming C-C bonds, C-H activation methodologies can also be used to introduce heteroatoms, such as sulfur, into the indoline core. researchgate.net C-H thiolation can be achieved using various sulfur sources in the presence of a transition metal catalyst. For instance, iron salts have been used to catalyze the C-H thiolation of electron-rich arenes like indoles using disulfides. researchgate.net This direct approach provides a streamlined route to sulfur-containing indoline derivatives, which are valuable in medicinal chemistry and materials science. researchgate.net

Alkylation and Acylation Reactions

The nitrogen atom of the indoline ring in 7-Bromo-3,3-dimethylindoline is a nucleophilic center and readily participates in alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N-1 position, thereby modifying the electronic and steric properties of the molecule and providing intermediates for further synthetic transformations.

N-Alkylation: The alkylation of the indoline nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, typically in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, stronger bases like sodium hydride or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used to deprotonate the indoline nitrogen, forming a highly nucleophilic amide anion that readily reacts with the alkylating agent.

N-Acylation: Similarly, acylation of the indoline nitrogen introduces an acyl group, forming an N-acylindoline. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. N-acylation is often employed to protect the nitrogen atom during subsequent reactions or to introduce carbonyl functionality as a handle for further derivatization.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3) | N-Alkyl-7-bromo-3,3-dimethylindoline |

| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Et3N) | N-Acyl-7-bromo-3,3-dimethylindoline |

Ring Transformations and Derivatization

The this compound core can undergo several ring transformation and derivatization reactions, leading to a diverse array of heterocyclic structures.

Dehydrogenation of Indolines to Indoles

The conversion of the indoline ring to the corresponding indole (B1671886) is an aromatization reaction that is a key step in the synthesis of many biologically active indole derivatives. This transformation involves the removal of two hydrogen atoms from the C2-C3 bond of the indoline ring.

Several methods can be employed for the dehydrogenation of indolines. A common laboratory method involves the use of oxidizing agents. For instance, manganese dioxide (MnO2) has been effectively used for the dehydrogenation of indoline to indole in refluxing benzene, a reaction that proceeds in moderate yield. nih.gov Another powerful and widely used oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Palladium-catalyzed oxidation is another efficient method for the aromatization of indolines. Current time information in Pasuruan, ID.rsc.org This can be achieved using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate (B1210297) (Pd(OAc)2), often in the presence of a hydrogen acceptor or an oxidant like molecular oxygen. Current time information in Pasuruan, ID.rsc.org These catalytic methods are often milder and more selective than those using stoichiometric oxidants.

| Method | Reagents/Catalyst | Key Features |

| Oxidation | Manganese Dioxide (MnO2) | Stoichiometric oxidant, moderate yields. nih.gov |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Powerful and common oxidant. |

| Catalytic Oxidation | Palladium on Carbon (Pd/C) with a hydrogen acceptor | Catalytic, often milder conditions. nih.gov |

| Catalytic Aerobic Oxidation | Palladium(II) Acetate (Pd(OAc)2), O2 | Uses molecular oxygen as the terminal oxidant. Current time information in Pasuruan, ID.rsc.org |

Ring Expansion Reactions from Indoline Intermediates

Indoline derivatives can serve as precursors for the synthesis of larger heterocyclic rings, such as quinolines, through ring expansion reactions. These transformations typically involve the cleavage of a bond within the five-membered ring and the subsequent incorporation of one or more atoms to form a six-membered ring.

One strategy for the ring expansion of indoles to quinolines involves a reaction with carbenes or carbenoids. For example, the reaction of an indole with a carbene generated from chloroform (B151607) can lead to a cyclopropanation of the C2-C3 double bond, followed by a ring-opening to furnish the quinoline (B57606) skeleton. quimicaorganica.org While this is described for indoles, similar reactivity could be explored from the corresponding indoline via an initial dehydrogenation.

More directly, base-promoted ring expansion of indolone intermediates, which can be derived from indolines, has been shown to yield substituted quinolines. rsc.org This process involves the insertion of alkynoates into the C2–N1 bond of the indolone. rsc.org Another approach involves a thiol-mediated three-step cascade reaction that converts indoles into functionalized quinolines, proceeding through a dearomatizing spirocyclization followed by a ring expansion. nih.gov Rhodium(II)-catalyzed reactions of indoles with halodiazoacetates can also lead to quinoline-3-carboxylates via a proposed cyclopropanation-ring expansion pathway. beilstein-journals.org Although these examples start from indoles, the indoline core of this compound can be considered a latent indole, accessible through dehydrogenation, thus opening pathways to these ring expansion strategies.

Dearomatization and Cycloaddition Reactions of Indolines

While the aromatization of indolines to indoles is a common transformation, the reverse process, dearomatization, can also be a valuable synthetic strategy to create three-dimensional molecular architectures. Dearomatization of the benzene ring of the indoline scaffold is challenging but can provide access to complex polycyclic structures.

Indolines can also participate in cycloaddition reactions. The double bond in the corresponding indole, formed after dehydrogenation, can act as a dienophile in Diels-Alder reactions. wikipedia.orgpraxilabs.comsynarchive.comyoutube.commasterorganicchemistry.com The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgpraxilabs.comsynarchive.comyoutube.commasterorganicchemistry.com Furthermore, the indoline nitrogen can be involved in the formation of azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate polycyclic nitrogen-containing heterocycles. mdpi.comscielo.org.mx

Formation of Fused and Spirocyclic Indoline Derivatives

The indoline framework is a versatile building block for the synthesis of more complex fused and spirocyclic systems.

Fused Indoline Derivatives: Intramolecular cyclization reactions are a common strategy to construct fused ring systems. For example, if a suitable functional group is introduced at the N-1 position of this compound, a subsequent intramolecular reaction with the C-7 bromo-substituted position or another position on the aromatic ring can lead to the formation of a new fused ring. Palladium-catalyzed C-H activation is a modern and powerful tool for such transformations.

Spirocyclic Indoline Derivatives: Spirocyclic indolines, where the C-3 carbon of the indoline ring is a spiro center, are prevalent in many natural products and pharmaceutically active compounds. The gem-dimethyl group at the C-3 position of this compound makes it an ideal precursor for certain types of spirocyclization reactions. One-pot multicomponent reactions are particularly efficient for the synthesis of spirocyclic indolines. For instance, the reaction of isatins (which can be derived from indolines) with L-proline and electron-deficient alkenes can yield spiro[indoline-3,3'-pyrrolizines] through a 1,3-dipolar cycloaddition. nih.gov Similarly, three-component reactions involving isatylidene derivatives, a nitrogen heterocycle like pyridine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) can afford spiro[indoline-3,2'-quinolizines]. scispace.com

| Compound Class | Synthetic Strategy | Key Intermediates/Reagents |

| Fused Indolines | Intramolecular Cyclization / C-H Activation | N-functionalized indolines |

| Spiro[indoline-3,3'-pyrrolizines] | 1,3-Dipolar Cycloaddition | Isatins, L-proline, alkenes nih.gov |

| Spiro[indoline-3,2'-quinolizines] | Three-component reaction | Isatylidene derivatives, pyridine, DMAD scispace.com |

| Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | Organocatalytic cascade reaction | Isatins, malononitrile, phthalhydrazide (B32825) nih.gov |

Mechanistic Investigations of Reactions Involving 7 Bromo 3,3 Dimethylindoline and Analogues

Elucidation of Reaction Mechanisms

The functionalization of the indoline (B122111) core, particularly at the aromatic ring, can proceed through a variety of mechanistic pathways. The electronic nature of the substituent at the 7-position, in this case, a bromine atom, as well as the gem-dimethyl group at the 3-position, can influence the reactivity and the preferred reaction mechanism.

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. In the context of indoline derivatives, radical pathways are often implicated in oxidation and substitution reactions. For instance, computational studies on the atmospheric oxidation of indole (B1671886), a related heterocyclic system, have shown that reactions initiated by hydroxyl (•OH) and chlorine (•Cl) radicals can proceed via both addition and hydrogen abstraction pathways. copernicus.orgresearchgate.netcopernicus.org

In the case of 7-Bromo-3,3-dimethylindoline, a hypothetical radical functionalization could be initiated by a radical species abstracting a hydrogen atom from the N-H group or from one of the methyl groups. However, computational studies on indole suggest that hydrogen abstraction from the N-H group is a plausible pathway, leading to the formation of an indolyl radical. copernicus.orgresearchgate.netcopernicus.org The presence of the electron-withdrawing bromine atom at the 7-position might influence the stability and subsequent reactivity of such radical intermediates.

Further reactions of these radical intermediates could involve coupling with other radical species or oxidation to cationic intermediates, leading to a variety of functionalized products. While direct experimental studies on radical-mediated reactions of this compound are not extensively documented, the principles derived from studies on simpler indoles provide a framework for predicting potential radical-driven transformations. copernicus.orgresearchgate.netcopernicus.org

Polar and ionic mechanisms are common in the reactions of indoline derivatives, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions. The indoline nucleus is electron-rich, making it susceptible to attack by electrophiles.

In the context of electrophilic substitution on the aromatic ring of this compound, the directing effects of the amino group and the bromine substituent would play a crucial role. The amino group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects would determine the regioselectivity of the substitution.

Ionic mechanisms are also central to nucleophilic substitution reactions where an external nucleophile displaces a leaving group. While the C-Br bond at the 7-position is on an aromatic ring and generally less reactive towards simple nucleophilic substitution, under specific conditions, such as those involving transition metal catalysis, this bond can be functionalized.

Furthermore, reactions involving the nitrogen atom of the indoline ring often proceed through polar mechanisms. For example, N-alkylation or N-acylation reactions involve the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom.

Many reactions involving indoline derivatives proceed through short-lived, highly reactive transient intermediates. The detection and characterization of these species are often challenging but crucial for a complete understanding of the reaction mechanism.

Bromoindolenines: In reactions involving electrophilic attack at the C2 or C3 position of the pyrrole ring of an indole, an indolenine intermediate is formed. For a 7-bromo-substituted indole, this would result in a bromoindolenine. While this compound is already an indoline, oxidation reactions could potentially lead to the formation of a bromo-3,3-dimethylindolenine intermediate.

Iminium Species: Iminium ions are cationic species characterized by a C=N double bond. In the context of indoline chemistry, the oxidation of the indoline nitrogen can lead to the formation of an iminium ion. These electrophilic intermediates are susceptible to nucleophilic attack, providing a pathway for the introduction of new functional groups.

Aminoenols: Tautomerization of certain indoline derivatives can lead to the formation of aminoenols. While less common for the parent indoline ring, reactions involving functional groups attached to the ring could potentially involve aminoenol intermediates.

The transient nature of these intermediates often necessitates the use of advanced spectroscopic techniques or computational modeling for their study.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data that are essential for elucidating reaction mechanisms. By measuring reaction rates and equilibrium constants, one can gain insights into the energy landscape of a reaction and identify the rate-determining step.

Determining the reaction order with respect to each reactant is a fundamental aspect of kinetic analysis. The reaction order indicates how the rate of a reaction is affected by the concentration of each reactant. This information is crucial for formulating a rate law, which in turn provides clues about the molecularity of the rate-determining step.

For a hypothetical reaction involving this compound, one could systematically vary the concentration of each reactant and monitor the initial reaction rate. By analyzing the resulting data, the order of the reaction with respect to each component can be determined. libretexts.org For example, if doubling the concentration of this compound doubles the reaction rate while other concentrations are held constant, the reaction is first order with respect to the indoline derivative.

Table 1: Hypothetical Reaction Order Determination

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could deduce the rate law and gain insight into the species involved in the rate-determining step of the reaction.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step. pkusz.edu.cn The KIE is the ratio of the rate constant of a reaction with a normal isotopic reactant to the rate constant of the same reaction with an isotopically substituted reactant (e.g., replacing hydrogen with deuterium).

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the transition state geometry. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through electronic or steric effects.

In the context of reactions involving this compound, KIE experiments could be designed to investigate C-H activation at various positions. For example, by synthesizing a deuterated analogue of this compound and comparing its reaction rate to the non-deuterated compound, one could determine if a specific C-H bond cleavage is rate-limiting. researchgate.netnih.gov

Table 2: Illustrative Kinetic Isotope Effects for C-H Activation

| Reaction Type | Position of Deuteration | Observed kH/kD | Implication |

| Aromatic C-H Functionalization | C6-D | ~1 | C6-H bond cleavage not rate-determining |

| Benzylic C-H Oxidation | C(CH₃)₂-D₆ | > 2 | C-H bond cleavage is likely rate-determining |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Such studies, though not yet reported specifically for this compound, are instrumental in building a detailed picture of the reaction mechanism. elsevierpure.com

Stereochemical Control and Selectivity Mechanisms

The presence of the bulky gem-dimethyl group at the C3 position and the electron-withdrawing bromine atom at the C7 position of the indoline ring creates a distinct electronic and steric environment. This environment plays a crucial role in directing the approach of reagents and controlling the formation of stereoisomers.

Regioselectivity in Electrophilic and Nucleophilic Reactions

The regioselectivity of reactions involving this compound is a direct consequence of the interplay between electronic effects and steric hindrance.

Electrophilic Reactions: In electrophilic aromatic substitution reactions, the incoming electrophile is directed to a specific position on the aromatic ring. For the 3,3-dimethylindoline core, the C7 position is electronically activated by the nitrogen atom of the indoline ring, making it a favorable site for electrophilic attack. The synthesis of this compound itself is a prime example of this regioselectivity, where bromination of 3,3-dimethylindoline preferentially occurs at the C7 position due to the higher electron density at this site.

Further electrophilic substitution on this compound is influenced by the existing substituents. The bromine atom is a deactivating, ortho-, para-directing group, while the alkyl-substituted pyrrolidine ring is an activating, ortho-, para-directing group. The combined influence of these groups, along with steric hindrance from the gem-dimethyl group, dictates the position of subsequent electrophilic attack.

Nucleophilic Reactions: The bromine atom at the C7 position of this compound is susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation via a transition metal catalyst. The regioselectivity in these reactions is inherently controlled by the position of the bromine atom.

More commonly, nucleophilic reactions can be directed to other parts of the molecule. For instance, N-protected indolines can be regioselectively deprotonated at the C2 position using a strong base, creating a nucleophilic center that can react with various electrophiles. This approach allows for the introduction of substituents at a position that is not typically reactive towards electrophiles.

A summary of factors influencing regioselectivity is presented in the table below:

| Reaction Type | Key Factors Influencing Regioselectivity | Predominant Position of Reaction |

| Electrophilic Aromatic Substitution | - Electron-donating effect of the indoline nitrogen- Directing effects of existing substituents (Br, alkyl) | C7 (for initial bromination), other positions on the aromatic ring depending on directing group effects. |

| Nucleophilic Aromatic Substitution | - Position of the leaving group (Bromine) | C7 |

| Reactions involving organometallic intermediates | - Site of deprotonation (e.g., C2) | C2 |

Diastereoselective and Enantioselective Transformations

Achieving stereocontrol in reactions involving this compound and its analogues is a key objective for the synthesis of complex, biologically active molecules.

Diastereoselectivity: Diastereoselective reactions generate one diastereomer in preference to another. In the context of indoline derivatives, this is often achieved by the influence of existing stereocenters or by the use of chiral auxiliaries. For instance, the aldol reaction of a related 7-bromo-substituted heterocyclic compound, 7-bromo-5-pyrido-1,4-benzodiazepin-2-one, with various aldehydes has been shown to proceed with moderate to good diastereoselectivity. The relative configuration of the newly formed stereocenters is influenced by the steric bulk of the reactants and the geometry of the transition state.

While specific studies on the diastereoselective reactions of this compound are not extensively documented in publicly available literature, the principles observed in similar systems can be applied. The rigid, bicyclic structure of the indoline core can create a facial bias, directing the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer.

Enantioselectivity: Enantioselective transformations are crucial for the synthesis of single-enantiomer drugs and other chiral molecules. This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. The enantioselective functionalization of the C7 position of indolines has been reported, leading to the formation of axially chiral biaryl atropisomers with high enantioselectivity. These reactions often employ chiral transition metal complexes that can differentiate between the two enantiotopic faces of the indoline ring.

While specific examples of enantioselective reactions directly involving this compound are scarce in the surveyed literature, the broader field of asymmetric catalysis on the indoline scaffold provides a strong foundation for potential applications. For example, chiral phosphoric acid catalysts have been successfully used in the enantioselective reduction of 3H-indoles to produce chiral indolines. It is conceivable that similar catalytic systems could be adapted for enantioselective transformations of this compound derivatives.

The table below summarizes key aspects of stereoselective transformations:

| Stereoselective Transformation | Controlling Factors | Potential Application to this compound |

| Diastereoselective Reactions | - Existing stereocenters- Steric hindrance- Chiral auxiliaries | Introduction of new stereocenters with controlled relative stereochemistry. |

| Enantioselective Reactions | - Chiral catalysts (e.g., transition metal complexes, organocatalysts)- Chiral reagents- Chiral auxiliaries | Synthesis of enantiomerically pure derivatives for pharmaceutical applications. |

Computational Chemistry Studies on Brominated Indoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and potential reaction pathways of brominated indolines.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

In a computational study of a related brominated heterocyclic compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to determine its FMO energies. nih.gov The HOMO, which indicates the propensity to donate electrons, was calculated to be -6.4559 eV. The LUMO, representing the ability to accept electrons, was found to be at -1.6351 eV. nih.gov The resulting HOMO-LUMO energy gap of 4.8208 eV is indicative of the molecule's kinetic stability. nih.gov A larger energy gap generally correlates with higher stability and lower reactivity. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.4559 |

| LUMO | -1.6351 |

| Energy Gap (ΔE) | 4.8208 |

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, including the identification of intermediates and the characterization of transition states. The Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl halides like 7-bromoindolines, has been the subject of such theoretical investigations.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational studies on model systems have elucidated the role of the base in the crucial transmetalation step. nih.gov DFT calculations have been used to evaluate the two primary proposed mechanisms: one where the base initially interacts with the palladium complex, and another where it first activates the organoboronic acid. nih.gov These studies, by optimizing the geometries of intermediates and transition states, provide insights into the operative reaction pathway and the factors that control its efficiency. nih.gov For instance, in the coupling of bromobenzene (B47551) with phenylboronic acid on a Pd–H-Beta zeolite catalyst, the activation barrier for the initial oxidative addition step was calculated to be a modest 2.6 kcal mol⁻¹. nih.gov

Theoretical models can predict the reactivity and regioselectivity of chemical reactions. For brominated indolines, computational methods can help foresee the most likely sites for electrophilic or nucleophilic attack. Molecular electrostatic potential (MEP) surfaces, for example, can visually represent the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Furthermore, computational studies on the aminoalkenylation of indoles with keteniminium ions have shown that the reaction selectivity can be dynamically controlled. pku.edu.cn Quantum chemical calculations and molecular dynamics simulations revealed that the electrophilic addition step can proceed through a post-transition state bifurcation, leading to different regioisomeric products. pku.edu.cn Such detailed mechanistic understanding is crucial for designing selective synthetic strategies for functionalizing the indoline (B122111) core.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Computational analysis of crystal structures provides a quantitative understanding of these interactions.

Aromatic systems like the indoline core are prone to engage in π-π stacking interactions, which are a significant contributor to crystal stability. The average inter-planar distance for π-stacked indole (B1671886) rings in indole-3-thiouronium nitrate (B79036) has been reported to be 3.449 Å. researchgate.net In some indole derivatives, N—H⋯π interactions can be the dominant intermolecular force, leading to the formation of chains or dimers in the crystal lattice. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov For 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, this analysis revealed that H⋯H (37.2%), Br⋯H/H⋯Br (19.6%), and O⋯H/H⋯O (11.3%) contacts are the most significant contributors to the crystal packing. nih.gov The presence of a notable percentage of Br⋯H interactions highlights the role of the bromine atom in directing the supramolecular assembly. Similarly, in another brominated biphenyl (B1667301) derivative, Hirshfeld analysis showed H⋯H (40.5%), O⋯H/H⋯O (27.0%), C⋯H/H⋯C (13.9%), and Br⋯H/H⋯Br (11.7%) as the primary interactions. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.2 |

| Br···H/H···Br | 19.6 |

| O···H/H···O | 11.3 |

| N···H/H···N | 8.1 |

| C···H/H···C | 6.9 |

| Other | 7.9 |

These computational analyses provide a detailed and quantitative understanding of the forces that govern the structure and reactivity of 7-Bromo-3,3-dimethylindoline and related brominated systems, offering valuable guidance for their application in materials science and medicinal chemistry.

Synthetic Utility and Research Applications in Organic Synthesis

7-Bromo-3,3-dimethylindoline as a Versatile Synthetic Building Block

This compound is a valuable heterocyclic compound that serves as a versatile building block in the field of organic synthesis. Its structure, which combines an indoline (B122111) core with a reactive bromine atom and gem-dimethyl substitution at the C3 position, makes it a strategic starting material for the construction of more complex molecular architectures. The presence of the bromine atom at the 7-position significantly enhances the molecule's reactivity compared to its non-brominated counterpart, opening up numerous avenues for chemical modification. evitachem.com

Contribution to the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it an important intermediate in the synthesis of a wide array of complex organic molecules, from natural product-like structures to novel heterocyclic systems.

The indoline framework is a core structural motif present in a multitude of biologically active natural products, particularly alkaloids. Consequently, functionalized indolines like this compound are highly sought-after precursors for the synthesis of these complex natural structures and their analogues. The ability to modify the molecule at the 7-position via the bromo substituent allows for the strategic attachment of side chains and ring systems necessary to build up the intricate architectures of natural products.

While direct total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its role as a precursor is analogous to that of other bromo-heterocycles used in the synthesis of complex molecules. For instance, the synthesis of analogues of the natural product vindoline (B23647) has been achieved using palladium-catalyzed cross-coupling reactions on a brominated vindoline core to introduce new substituents. nih.gov This highlights a common strategy where a bromo-functionalized heterocyclic building block is used to access novel chemical space related to natural products. The this compound scaffold provides a robust platform for chemists to apply similar strategies, enabling the exploration of structure-activity relationships and the development of new therapeutic agents inspired by natural product skeletons.

This compound is a key intermediate for the synthesis of advanced heterocyclic compounds, largely through modern palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for forming new bonds at the C7 position, leading to the creation of novel and complex heterocyclic systems that would be difficult to access through traditional synthetic routes.

The C-Br bond is readily activated by palladium catalysts, enabling a range of transformations. These reactions are known for their efficiency and functional group tolerance, making them ideal for late-stage functionalization in a synthetic sequence. The application of these methodologies to bromo-substituted heterocycles like 7-azaindoles and pyrido[2,3-b]pyrazines demonstrates the broad utility of this approach. beilstein-journals.orgresearchgate.net By applying these proven methods to this compound, a diverse library of derivatives can be generated.

Below is a table summarizing key palladium-catalyzed reactions applicable to this compound for the synthesis of advanced heterocyclic compounds.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Carbon-Carbon (C-C) | 7-Aryl or 7-Heteroaryl-3,3-dimethylindolines |

| Heck Coupling | Alkene | Carbon-Carbon (C-C) | 7-Alkenyl-3,3-dimethylindolines |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (C-C) | 7-Alkynyl-3,3-dimethylindolines |

| Buchwald-Hartwig Amination | Amine, Amide, or Amino Acid Ester | Carbon-Nitrogen (C-N) | 7-Amino or 7-Amido-3,3-dimethylindolines |

| Buchwald-Hartwig Etherification | Alcohol or Phenol | Carbon-Oxygen (C-O) | 7-Alkoxy or 7-Aryloxy-3,3-dimethylindolines |

This table illustrates the potential transformations of this compound based on established palladium-catalyzed cross-coupling methodologies for similar bromo-heterocycles. beilstein-journals.orgresearchgate.netmdpi.com

Development of New Synthetic Methodologies and Reaction Discovery

The reactivity of the C-Br bond in aromatic and heterocyclic systems makes compounds like this compound excellent substrates for the development and optimization of new synthetic methods. The ongoing quest for more efficient, selective, and environmentally benign chemical reactions relies on the availability of suitable model compounds to test novel catalytic systems and reaction conditions.

Palladium-catalyzed cross-coupling reactions, while well-established, are continually being improved. Researchers focus on developing new ligands, catalyst precursors, and reaction conditions (such as microwave irradiation) to expand the scope of these transformations to less reactive substrates, lower catalyst loadings, and milder conditions. mdpi.com Bromo-heterocycles are frequently employed in these studies to validate the effectiveness of a new catalytic system. For example, studies on N-substituted 4-bromo-7-azaindoles have explored the optimal combination of palladium sources (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligands (e.g., Xantphos), and bases to achieve efficient C-N and C-O bond formation. beilstein-journals.org

The use of this compound in such methodological studies allows for the exploration of how the electronic properties and steric environment of the indoline ring influence the outcome of new reactions. Discoveries made using this and related building blocks contribute to the broader field of organic synthesis by providing chemists with more powerful and versatile tools for molecule construction. The development of cascade reactions, where multiple bonds are formed in a single operation, is another area where such building blocks are invaluable for creating molecular complexity efficiently. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Achievements

Research on 7-Bromo-3,3-dimethylindoline has firmly established its role as a versatile intermediate in organic synthesis. The compound's key structural features—a nucleophilic nitrogen, a fused aromatic ring, steric bulk from the gem-dimethyl group, and a synthetically versatile bromine handle—have been effectively leveraged by chemists. The bromine atom at the C7 position is particularly significant, enabling a variety of transformations that allow for the construction of more complex molecular architectures. evitachem.com

The most notable achievements are centered on its use in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for creating new carbon-carbon and carbon-heteroatom bonds. Specifically, the Suzuki-Miyaura coupling has been employed to introduce aryl and heteroaryl moieties, yielding biaryl derivatives that are of interest in pharmaceutical discovery. evitachem.com Beyond cross-coupling, the bromine atom can be readily displaced by various nucleophiles, such as amines and thiols, further expanding its synthetic utility. evitachem.com The compound can also be oxidized to form indole (B1671886) derivatives or reduced to yield the corresponding tetrahydroindoline. evitachem.com

These key transformations underscore the compound's value in accessing a diverse range of substituted indoline (B122111) derivatives, which are privileged structures in medicinal chemistry and materials science.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Suzuki-Miyaura Coupling | Boronic acids, Pd(OAc)₂, specialized ligands | 7-Aryl-3,3-dimethylindolines | Access to complex biaryl structures for potential pharmaceutical applications. evitachem.com |

| Nucleophilic Substitution | Amines, thiols | 7-Amino/Thio-substituted indolines | Direct functionalization to introduce key pharmacophores. evitachem.com |

| Oxidation | Oxidizing agents | 7-Bromo-3,3-dimethylindoles | Formation of the corresponding indole structure for further derivatization. evitachem.com |

| Reduction | Reducing agents | 7-Bromo-3,3-dimethyl-tetrahydroindolines | Saturation of the aromatic ring to explore different chemical space. evitachem.com |

Challenges and Opportunities in this compound Chemistry

Despite its utility, the chemistry of this compound is not without its challenges, each of which presents a corresponding opportunity for innovation. A primary challenge lies in overcoming the steric hindrance imposed by the gem-dimethyl group at the C3 position and the bromine atom's location adjacent to the ring junction. This steric congestion can impede the approach of reagents, potentially requiring more forcing reaction conditions or highly specialized catalyst systems to achieve efficient transformations. evitachem.com

Another challenge is ensuring the regioselective synthesis of the 7-bromo isomer itself from 3,3-dimethylindoline, as electrophilic aromatic substitution can potentially yield other isomers. Developing synthetic protocols with high regioselectivity is crucial for providing pure starting material for subsequent reactions.

These challenges, however, open doors for significant research opportunities. There is a clear need for the development of novel, highly active catalysts that can operate efficiently under mild conditions, even with sterically demanding substrates. Exploring a wider range of modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) with this substrate could unlock synthetic routes to new classes of compounds. Furthermore, leveraging the unique steric environment of the molecule could be an opportunity to control stereochemistry in downstream products or to create molecules with unique, conformationally restricted shapes that could be beneficial for biological activity.

| Challenge | Description | Opportunity/Future Research Direction |

| Steric Hindrance | The C7-bromo and C3-gem-dimethyl groups can sterically encumber the reaction center, slowing down transformations. evitachem.com | Develop highly active and sterically tolerant catalyst systems; utilize steric hindrance to achieve unique selectivity in reactions. |

| Regioselective Synthesis | Achieving selective bromination at the C7 position over other positions on the aromatic ring can be difficult. | Design and optimize synthetic methods for high-yield, regioselective preparation of this compound. |

| Limited Reaction Scope | The full scope of modern synthetic reactions has not been exhaustively explored for this specific substrate. | Systematically investigate a broader array of transformations, including C-H activation, photoredox catalysis, and different cross-coupling variants. |

| Understanding Reactivity | A detailed mechanistic understanding of how the compound's unique electronic and steric features influence its reactivity is lacking. | Conduct computational and mechanistic studies to build predictive models for its behavior in various chemical transformations. |

Emerging Trends in Brominated Indoline Research

The future of this compound chemistry is intrinsically linked to the broader advancements in the study of brominated indoles and their derivatives. Several key trends are shaping this field, suggesting promising future directions.

A dominant trend is the exploration of brominated indoles as bioactive agents, inspired by the vast number of halogenated indole alkaloids discovered in marine organisms. mdpi.com These natural products often exhibit potent biological activities. Research has shown that brominated indoles can act as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.govplos.org For instance, 6-bromoisatin, a related compound, has demonstrated anti-inflammatory effects in animal models and is being explored for treating lung inflammation. plos.org This focus on medicinal chemistry suggests that derivatives of this compound could be valuable candidates for screening in various biological assays.

Another emerging area is the development of greener and more efficient synthetic methodologies. Chemoenzymatic synthesis, using halogenase enzymes to perform selective bromination of indole rings, represents a move toward more sustainable chemical production. frontiersin.org Applying such techniques to the synthesis of this compound could offer a more environmentally friendly alternative to traditional methods.

Finally, the functionalization of heterocyclic cores through advanced catalytic methods continues to be a major research thrust. rsc.org This includes the development of novel metal-catalyzed reactions and C-H functionalization techniques that allow for the direct modification of the indoline scaffold without pre-functionalization. Applying these cutting-edge methods to this compound could dramatically increase the efficiency and novelty of synthetic routes toward complex target molecules for applications in both medicine and materials science.

| Research Trend | Description | Potential Impact on this compound |

| Medicinal Chemistry | Investigating brominated indoles from marine sources for anti-inflammatory, anti-cancer, and anti-parasitic properties. mdpi.comnih.govplos.orgnih.gov | Screening of novel derivatives for various biological activities, potentially leading to new therapeutic leads. |

| Green Chemistry | Use of enzymatic halogenation for selective and environmentally benign synthesis of brominated indoles. frontiersin.org | Development of sustainable manufacturing processes for the compound and its analogues. |

| Advanced Catalysis | Application of modern synthetic methods like C-H functionalization and photoredox catalysis to modify heterocyclic systems. rsc.org | Creation of more efficient and novel synthetic pathways to complex molecules previously inaccessible. |

| Materials Science | Incorporation of functionalized indole moieties into organic electronic materials like luminophores and fluorescent probes. mdpi.com | Exploration of derivatives for use in organic light-emitting diodes (OLEDs), sensors, or other advanced materials. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-3,3-dimethylindoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indoline precursor. For example, bromination at the 7th position can be achieved using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane under controlled temperatures (50–70°C). The dimethyl groups at the 3rd position may necessitate longer reaction times due to steric hindrance. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and assess steric effects from dimethyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and isotopic pattern matching (e.g., Br/Br).

- X-ray Crystallography : To resolve ambiguities in spatial arrangement, particularly when steric effects distort bond angles (see Advanced Question 4 for details) .

Q. How does the steric hindrance from the dimethyl groups at the 3rd position affect reactivity in substitution reactions?

- Methodological Answer : The dimethyl groups create a sterically congested environment, reducing accessibility for electrophilic attack at the indoline core. This can slow reaction kinetics in substitution reactions (e.g., Suzuki couplings) and favor para-substitution over ortho in aromatic systems. Kinetic studies using time-resolved H NMR or UV-Vis spectroscopy are recommended to quantify these effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, in derivatives like 7-Bromo-3,3-dimethyl-1H-oxadiazole-pyrimidine dione, crystallography confirmed the planarity of the indoline ring and deviations caused by bromine’s electronegativity. Data collection at 100 K reduces thermal motion artifacts, and refinement software (e.g., SHELXL) models disorder in bulky substituents .

Q. What strategies reconcile contradictory data in bromination reactions of indoline derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing reaction pathways. For instance, bromination in polar aprotic solvents (DMF) may favor radical pathways, while protic solvents (acetic acid) promote ionic mechanisms. Systematic DOE (Design of Experiments) approaches, including factorial analysis of variables (temperature, solvent, catalyst loading), can identify dominant factors. Cross-validation with computational models (DFT for transition-state analysis) is advised .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can screen interactions with biological targets (e.g., enzymes or receptors). QSAR models trained on analogous indoline derivatives (e.g., antimicrobial or kinase inhibitors) may predict bioactivity. ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetic profiles, though experimental validation via enzyme assays (e.g., IC determination) remains critical .

Notes

- Advanced Techniques : Emphasis on crystallography, DOE, and computational modeling aligns with research depth requirements.

- Contradiction Resolution : Focused on experimental and theoretical cross-validation to address data inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.